molecular formula C13H19BrN2O2 B14905231 2-((1-(2-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide

2-((1-(2-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide

Cat. No.: B14905231
M. Wt: 315.21 g/mol
InChI Key: TUQHMSRQKGDQMK-UHFFFAOYSA-N
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Description

2-((1-(2-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide is an organic compound with the molecular formula C11H16BrNO. This compound is characterized by the presence of a bromophenyl group, an ethylamino group, and a methoxyethylacetamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromophenyl ethylamine and 2-methoxyethyl acetate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon.

    Reaction Steps: The reaction proceeds through a series of steps, including nucleophilic substitution, amide bond formation, and purification processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base, such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

2-((1-(2-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((1-(2-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(2-Chlorophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide
  • 2-((1-(2-Fluorophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide
  • 2-((1-(2-Iodophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide

Uniqueness

2-((1-(2-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can influence the compound’s electronic properties, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C13H19BrN2O2

Molecular Weight

315.21 g/mol

IUPAC Name

2-[1-(2-bromophenyl)ethylamino]-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C13H19BrN2O2/c1-10(11-5-3-4-6-12(11)14)16-9-13(17)15-7-8-18-2/h3-6,10,16H,7-9H2,1-2H3,(H,15,17)

InChI Key

TUQHMSRQKGDQMK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1Br)NCC(=O)NCCOC

Origin of Product

United States

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